methyl (2E)-3-(2-bromopyridin-3-yl)prop-2-enoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-(2-bromopyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-13-8(12)5-4-7-3-2-6-11-9(7)10/h2-6H,1H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIPYDGEMVKNGV-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(N=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(N=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
540483-93-0 | |
| Record name | methyl (2E)-3-(2-bromopyridin-3-yl)prop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 2e 3 2 Bromopyridin 3 Yl Prop 2 Enoate and Analogous Chemical Entities
Transition Metal-Catalyzed Coupling Reactions
Palladium-catalyzed reactions are central to the synthesis of pyridyl acrylates. The Heck and Suzuki-Miyaura coupling reactions are two of the most prominent methods employed for the construction of the key carbon-carbon bonds in the target molecule and its analogs.
Palladium-Catalyzed Heck Coupling Reactions for the Formation of the (2E)-Prop-2-enoate Linkage
The Mizoroki-Heck reaction provides a direct method for the formation of the C-C bond between the 2-bromopyridin-3-yl moiety and the acrylate (B77674). researchgate.net This reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base. researchgate.net For the synthesis of methyl (2E)-3-(2-bromopyridin-3-yl)prop-2-enoate, this translates to the reaction between a 3-substituted-2-bromopyridine and methyl acrylate.
The efficiency of the Heck reaction is highly dependent on the optimization of several parameters, including the choice of palladium catalyst, ligands, base, and solvent. researchgate.net Typical palladium sources include Pd(OAc)₂, PdCl₂, and tetrakis(triphenylphosphine)palladium(0). libretexts.org The catalytic cycle involves a Pd(0)/Pd(II) process, and the active Pd(0) species can be generated in situ from a Pd(II) precursor. researchgate.net
Ligands play a crucial role in stabilizing the palladium catalyst and influencing its reactivity and selectivity. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) and tri(o-tolyl)phosphine, are commonly used. researchgate.net N-heterocyclic carbenes (NHCs) have also emerged as effective ligands, often providing high thermal stability to the catalyst complex, which can be beneficial for reactions requiring elevated temperatures. nih.gov
The choice of base is critical for regenerating the active Pd(0) catalyst at the end of the cycle. nih.gov Inorganic bases like potassium carbonate (K₂CO₃) and sodium acetate (B1210297) (NaOAc), as well as organic bases such as triethylamine (B128534) (Et₃N), are frequently employed. libretexts.orgbeilstein-journals.org The solvent system also impacts the reaction, with polar aprotic solvents like DMF and DMA being common choices. nih.gov In some cases, aqueous media or ionic liquids have been used to facilitate the reaction and catalyst recycling. researchgate.netlibretexts.org
Table 1: Optimization of Heck Reaction Conditions for Aryl Halides and Acrylates
| Entry | Aryl Halide | Olefin | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 4-Bromoacetophenone | Styrene | 1 mol% Pd(OAc)₂, 2 mol% NHC Ligand | K₂CO₃ | DMF/H₂O | 80 | >95 |
| 2 | Bromobenzene | Styrene | 2 mol% Pd-SPO complex (6) | K₂CO₃ | DMF | 60 | 96 |
| 3 | 4-Bromoanisole | n-Butyl acrylate | 1.4 mol% Pd-NHC complex | K₂CO₃ | DMF | 100 | 76 (conversion) |
This table presents a selection of optimized conditions for Heck reactions between various aryl halides and olefins, illustrating the range of effective catalyst systems, bases, and solvents.
A significant advantage of the Heck reaction is its inherent stereoselectivity, typically favoring the formation of the trans or (E)-isomer of the resulting alkene. This selectivity arises from the syn-addition of the organopalladium species across the double bond of the alkene, followed by a syn-β-hydride elimination. nih.gov Steric interactions in the transition state of the β-hydride elimination step generally favor the conformation that leads to the (E)-product. nih.gov
While the reaction strongly favors the (E)-isomer, factors such as ligand choice and reaction conditions can sometimes influence the E/Z ratio. The use of chiral ligands, such as (R)-BINAP, has been explored in asymmetric Heck reactions to control enantioselectivity, particularly when creating chiral centers. nih.gov For the synthesis of this compound, standard Heck conditions are generally sufficient to ensure the desired (E)-stereochemistry of the double bond.
The Heck reaction is compatible with a wide range of functional groups on both the aryl halide and the alkene. nih.gov Electron-withdrawing groups on the alkene, such as the ester group in methyl acrylate, generally enhance its reactivity. libretexts.org For the aryl halide, the reactivity order is typically I > Br > Cl. mdpi.com
However, the use of N-heteroaryl halides, such as 2-bromopyridine (B144113) derivatives, can present challenges. The nitrogen atom in the pyridine (B92270) ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or "poisoning." beilstein-journals.org This can result in lower yields or require higher catalyst loadings and more forcing reaction conditions compared to simple aryl halides. beilstein-journals.org The electronic nature of substituents on the pyridine ring also plays a role; electron-deficient pyridines may react more slowly. nih.gov Despite these challenges, successful Heck couplings of bromopyridines have been reported, often through careful selection of ligands that can mitigate the catalyst inhibition effect. beilstein-journals.org For instance, sterically bulky ligands can sometimes prevent the strong coordination of the heteroaryl nitrogen to the palladium center. beilstein-journals.org
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is another powerful palladium-catalyzed method for forming C-C bonds, typically between an organoboron compound and an organic halide or triflate. mdpi.com This reaction is known for its mild conditions and high functional group tolerance. orgchemres.org
In the context of synthesizing pyridyl acrylates, the Suzuki-Miyaura coupling can be employed to form the bond between the pyridine ring and the acrylate moiety. One common strategy involves the coupling of a pyridylboronic acid or its ester derivative with a halogenated acrylate, such as methyl (E)-β-bromoacrylate. This approach builds the target molecule by connecting the two key fragments.
The use of 2-substituted pyridyl organoboron reagents can be challenging. Electron-deficient heteroaryl boron derivatives can exhibit slow rates of transmetalation and may be prone to decomposition via protodeboronation. nih.gov To overcome these issues, specific catalyst systems and reaction conditions have been developed. For example, using highly active phosphine ligands and specific bases can facilitate the coupling of 2-pyridyl nucleophiles. nih.gov An alternative approach involves reversing the coupling partners, where a 3-pyridyl triflate is coupled with an alkenyl boronate. researchgate.net This strategy has been shown to proceed in good to excellent yields under optimized conditions, typically using a catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ in a solvent like dioxane. orgchemres.orgresearchgate.net
Table 2: Suzuki-Miyaura Coupling of 3-Pyridyl Triflates with Alkenyl Boronates
| Entry | Pyridyl Triflate | Alkenyl Boronate | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 3-Pyridyl triflate | 1-Hexenyl-2-pinacol boronate | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 85 |
| 2 | 2-Methyl-3-pyridyl triflate | 1-Hexenyl-2-pinacol boronate | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 91 |
This table illustrates the application of the Suzuki-Miyaura reaction in coupling 3-pyridyl triflates with alkenyl boronates, a viable strategy for forming the core structure of analogous compounds. researchgate.net
Precursor Synthesis and Reactivity of Organoboron Compounds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, leveraging the utility of organoboron compounds. nih.gov This palladium-catalyzed reaction couples an organoboron reagent with an organic halide or triflate in the presence of a base. libretexts.org The catalytic cycle generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron atom to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
A significant advantage of organoboron compounds is their stability to air and moisture, low toxicity, and the commercial availability of a wide variety of reagents. nih.gov For the synthesis of pyridine-containing biaryls or vinylpyridines, pyridylboronic acids and their ester derivatives are common precursors. These can be prepared through several methods, including the Miyaura borylation, which involves the palladium-catalyzed reaction of a halopyridine with a diboron (B99234) reagent. rsc.org
Potassium organotrifluoroborate salts represent a particularly stable and effective class of organoboron reagents. acs.org They are crystalline solids that are easy to handle and can be prepared from boronic acids or by treating organoboron intermediates with potassium hydrogen fluoride (B91410) (KHF2). acs.org In the context of synthesizing analogs of the target molecule, a Suzuki coupling could be envisioned between a 3-pyridylboronic acid derivative and methyl 3-bromoacrylate, or conversely, between 2-bromo-3-iodopyridine (B1280457) and a vinylboronic ester derivative of methyl acrylate. The reaction's success often hinges on the choice of catalyst, ligand, base, and solvent system, which are optimized to facilitate the transmetalation step, often considered rate-limiting. rsc.org
| Organoboron Reagent Type | General Structure | Key Characteristics | Typical Application |
|---|---|---|---|
| Boronic Acids | R-B(OH)₂ | Generally stable solids, widely available, may undergo dehydration/trimerization. | Coupling with aryl and vinyl halides/triflates. nih.gov |
| Boronate Esters (e.g., Pinacol) | R-B(OR)₂ | Stable, crystalline solids or oils; excellent for purification and slow-release of boronic acid. rsc.org | Used for substrates sensitive to free boronic acids; prepared via Miyaura borylation. rsc.org |
| Potassium Organotrifluoroborates | [R-BF₃]K | Highly stable, crystalline solids, easy to handle, requires fluoride source for activation. acs.org | Coupling with aryl and heteroaryl electrophiles under robust conditions. acs.org |
| MIDA Boronates | R-B(MIDA) | Exceptionally stable, allowing for sequential cross-couplings; requires slow hydrolysis to release the active boronic acid. | Iterative synthesis and construction of complex molecules. |
Other Cross-Coupling Modalities (e.g., Sonogashira, Negishi)
Beyond the Suzuki reaction, other palladium-catalyzed cross-coupling methods provide powerful alternatives for C-C bond formation, notably the Sonogashira and Negishi couplings.
The Sonogashira coupling creates a C(sp²)-C(sp) bond by reacting a vinyl or aryl halide with a terminal alkyne. scirp.org This reaction is characteristically co-catalyzed by palladium and a copper(I) salt (typically CuI) in the presence of a base, such as an amine. semanticscholar.orgresearchgate.net The synthesis of 2-amino-3-alkynylpyridines from 2-amino-3-bromopyridines demonstrates the utility of this reaction on the pyridine scaffold. scirp.org A potential pathway to an analog of the target molecule could involve the Sonogashira coupling of a 2-bromo-3-iodopyridine with methyl propiolate, followed by stereoselective reduction of the resulting alkyne to the (E)-alkene. The reaction conditions, including catalyst loading, solvent, base, and temperature, are crucial for achieving high yields. semanticscholar.orgresearchgate.net
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org A key advantage of the Negishi reaction is its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org Organozinc reagents are typically prepared in situ from the corresponding organohalide or via transmetalation from an organolithium or Grignard reagent. orgsyn.org This methodology has proven effective for the synthesis of bipyridines from halopyridines and is a valuable tool for constructing complex heterocyclic systems. orgsyn.orgresearchgate.net For synthesizing the target molecule's core structure, one could couple a 3-pyridylzinc halide with a suitable vinyl bromide electrophile. The choice of palladium or nickel catalyst and the associated ligands, such as triphenylphosphine or XPhos, significantly influences the reaction's efficiency. wikipedia.orgorganic-chemistry.org
| Feature | Sonogashira Coupling | Negishi Coupling |
|---|---|---|
| Nucleophile | Terminal Alkyne | Organozinc Reagent (R-ZnX) |
| Electrophile | Aryl/Vinyl Halide (I, Br, Cl) or Triflate | Aryl/Vinyl/Alkyl Halide (I, Br, Cl) or Triflate wikipedia.org |
| Primary Catalyst | Palladium(0) Complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | Palladium(0) or Nickel(0) Complex (e.g., Pd(PPh₃)₄, Ni(acac)₂) wikipedia.org |
| Co-catalyst/Additive | Copper(I) Halide (e.g., CuI) semanticscholar.orgresearchgate.net | Often not required, but additives like LiCl can enhance reactivity. rsc.org |
| Base/Solvent | Amine Base (e.g., Et₃N, piperidine) in solvents like DMF, THF. semanticscholar.orgresearchgate.net | Typically performed in aprotic solvents like THF, DMF. organic-chemistry.org |
| Key Bond Formed | C(sp²)-C(sp) | C(sp²)-C(sp²), C(sp²)-C(sp³), etc. wikipedia.org |
Nucleophilic Aromatic Substitution (SNAr) Pathways on the Pyridine Ring
The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups like halogens. This reactivity provides a route to functionalize the pyridine core and synthesize a diverse range of analogs.
Radical Nucleophilic Substitution (SRN1) Mechanism for Halopyridines
Distinct from the classical polar SNAr mechanism, the radical nucleophilic substitution (SRN1) pathway offers a route for the substitution of unactivated aryl halides. wikipedia.org Discovered by Bunnett and Kim in 1970, the SRN1 mechanism is a chain reaction involving radical and radical anion intermediates. wikipedia.org
The process is initiated by the transfer of an electron to the aryl halide substrate (ArX), forming a radical anion (ArX•⁻). researchgate.net This radical anion then fragments, cleaving the carbon-halogen bond to produce an aryl radical (Ar•) and a halide anion (X⁻). researchgate.net The aryl radical subsequently couples with a nucleophile (Nu⁻) to form a new radical anion (ArNu•⁻). In the final propagation step, this new radical anion transfers its excess electron to another molecule of the starting aryl halide (ArX), generating the final product (ArNu) and regenerating the radical anion (ArX•⁻) to continue the chain. researchgate.net This mechanism has been demonstrated in the photostimulated reactions of halopyridines with nucleophiles such as ketone enolates. acs.org The SRN1 pathway is particularly important for substrates that are not sufficiently activated towards traditional SNAr attack.
Classical SNAr Approaches and Regioselectivity
The classical nucleophilic aromatic substitution (SNAr) mechanism is a two-step addition-elimination process. In the first, typically rate-determining step, a nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group is expelled, restoring the aromaticity of the ring.
For halopyridines, the reactivity and regioselectivity are governed by several factors. The inherent electron-deficient nature of the pyridine ring activates positions ortho (C2, C6) and para (C4) to the ring nitrogen for nucleophilic attack. The reactivity of the halide leaving group generally follows the order F > Cl ≈ Br > I, which is characteristic of a mechanism where the C-X bond is broken after the rate-determining nucleophilic addition step. nih.gov The high electronegativity of fluorine stabilizes the transition state leading to the Meisenheimer complex more effectively than other halogens. chemrxiv.org
The presence of additional electron-withdrawing groups on the ring further enhances the rate of SNAr reactions. Conversely, electron-donating groups can deactivate the ring. The regioselectivity of substitution on polyhalogenated pyridines can be complex, influenced by the relative activation provided by the ring nitrogen and any other substituents. wuxiapptec.com For a substrate like 2-bromopyridine, nucleophilic attack is strongly directed to the C2 position due to activation by the adjacent nitrogen atom.
| Factor | Influence on Reactivity and Regioselectivity | Example |
|---|---|---|
| Position of Leaving Group | Positions activated by the ring nitrogen (C2, C4, C6) are most reactive. C2/C6 > C4 >> C3/C5. | 2-Chloropyridine is significantly more reactive towards nucleophiles than 3-chloropyridine. nih.gov |
| Nature of Leaving Group | Reactivity order is typically F >> Cl ≈ Br > I, reflecting the rate-determining addition step. nih.gov | 2-Fluoropyridine generally gives better yields in SNAr reactions than 2-chloropyridine. nih.gov |
| Other Ring Substituents | Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase the rate of reaction by stabilizing the Meisenheimer complex. | A pyridine ring with a nitro group demonstrates enhanced reactivity similar to pyrimidines. nih.gov |
| Nucleophile | Stronger nucleophiles react faster. Steric hindrance can affect the rate of attack. | Amines, alkoxides, and thiolates are common nucleophiles. |
Condensation and Olefination Approaches for the α,β-Unsaturated Ester Unit
An alternative synthetic strategy focuses on forming the α,β-unsaturated ester moiety on a pre-existing 2-bromopyridine scaffold. This is typically achieved through condensation or olefination reactions starting from 2-bromo-3-pyridinecarboxaldehyde.
Knoevenagel Condensation and Related Alkenylation Methods
The Knoevenagel condensation is a versatile method for forming C=C bonds by reacting an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. purechemistry.orgthermofisher.com The product is often an α,β-unsaturated compound. wikipedia.org To synthesize this compound, this reaction would involve the condensation of 2-bromo-3-pyridinecarboxaldehyde with an active methylene compound that can provide the methyl ester functionality.
The mechanism involves the deprotonation of the active methylene compound by the base (e.g., piperidine, pyridine) to form a nucleophilic enolate. purechemistry.org This enolate then adds to the carbonyl group of the aldehyde, followed by elimination of a water molecule to yield the final unsaturated product. wikipedia.org The active methylene group typically requires two activating electron-withdrawing groups, such as in diethyl malonate or ethyl acetoacetate. thermofisher.com
A relevant variant is the Doebner modification, which uses pyridine as both the catalyst and solvent and is particularly effective when one of the activating groups is a carboxylic acid, such as malonic acid. wikipedia.orgorganic-chemistry.org In this case, the initial condensation is followed by a concerted decarboxylation to yield the α,β-unsaturated acid, which can then be esterified. To obtain the target methyl ester directly, a reaction between 2-bromo-3-pyridinecarboxaldehyde and methyl hydrogen malonate or a similar reagent could be employed under Knoevenagel-Doebner conditions. Other related olefination methods, such as the Horner-Wadsworth-Emmons reaction, provide excellent stereocontrol and are also widely used to synthesize (E)-α,β-unsaturated esters.
| Catalyst/Base | Active Methylene Compound | Typical Solvent | Key Features |
|---|---|---|---|
| Piperidine/Acetic Acid | Malonic Acid, Malonates | Toluene, Ethanol | Classic conditions; often requires azeotropic removal of water. thermofisher.com |
| Pyridine | Malonic Acid | Pyridine | Doebner modification; condensation is followed by decarboxylation. wikipedia.orgorganic-chemistry.org |
| Ethylenediammonium Diacetate (EDDA) | Malonates, Cyanoacetates | Ionic Liquids, Ethanol | Mild and efficient catalyst system. organic-chemistry.org |
| Basic Ion-Exchange Resins | Various | Solvent-free or various | Heterogeneous catalysis, allowing for easy catalyst removal and recycling. |
Horner-Wadsworth-Emmons and Wittig Olefination Strategies
The synthesis of α,β-unsaturated esters, such as this compound, is frequently accomplished through olefination reactions of carbonyl compounds. Among the most reliable and widely used methods are the Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgwikipedia.orglibretexts.org Both strategies involve the reaction of a carbonyl compound, in this case, 2-bromopyridine-3-carbaldehyde, with a phosphorus-stabilized carbanion.
The Wittig reaction utilizes a triphenyl phosphonium (B103445) ylide (a Wittig reagent), which is typically prepared by treating a triphenylphosphonium salt with a strong base. libretexts.orglibretexts.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide. wikipedia.orgorganic-chemistry.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the substituents on the ylide. Stabilized ylides, such as (methoxycarbonylmethylene)triphenylphosphorane, generally favor the formation of (E)-alkenes, which aligns with the desired stereochemistry of the target compound. libretexts.orgorganic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion, generated by deprotonation of a phosphonate ester. wikipedia.orgconicet.gov.ar This method offers several advantages over the classical Wittig reaction. The phosphonate carbanions are generally more nucleophilic than the corresponding Wittig ylides, and the byproduct, a water-soluble phosphate (B84403) salt, is easily removed during workup, simplifying product purification. wikipedia.org A significant advantage of the HWE reaction is its high stereoselectivity for the formation of (E)-alkenes, particularly when using stabilized phosphonates. wikipedia.orgresearchgate.net The reaction is believed to proceed through intermediates that can equilibrate to a thermodynamically more stable conformation, which leads preferentially to the (E)-alkene.
For the synthesis of this compound, the HWE reaction would involve the reaction of 2-bromopyridine-3-carbaldehyde with the anion of trimethyl phosphonoacetate. The reaction is typically carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).
| Feature | Wittig Olefination | Horner-Wadsworth-Emmons (HWE) Olefination |
| Phosphorus Reagent | Triphenylphosphonium Ylide | Phosphonate Carbanion |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate salt (water-soluble, easily removed) |
| Reactivity | Ylides can be highly reactive | Carbanions are more nucleophilic and less basic |
| Stereoselectivity | Variable; stabilized ylides favor (E)-alkenes | Generally high selectivity for (E)-alkenes |
| Typical Base | Strong bases (e.g., n-BuLi, NaH) | Variety of bases (e.g., NaH, t-BuOK, DBU) |
Advanced Synthetic Strategies and Multicomponent Reactions
Modern organic synthesis increasingly focuses on efficiency, atom economy, and the reduction of synthetic steps. Advanced strategies such as one-pot protocols and multicomponent reactions, along with selective functionalization techniques, are pivotal in achieving these goals for the synthesis of complex molecules like this compound.
One-pot synthesis, where sequential reactions are conducted in a single reactor without the isolation of intermediates, offers significant advantages by saving time, reagents, and reducing waste. For the target molecule, a plausible one-pot approach could involve the in-situ generation of 2-bromopyridine-3-carbaldehyde followed immediately by an olefination reaction.
For instance, a synthetic sequence could commence with the oxidation of (2-bromopyridin-3-yl)methanol (B155353) to the corresponding aldehyde. Instead of isolating the aldehyde, which may be unstable, the olefination reagent (either a Wittig ylide or a phosphonate carbanion) could be introduced directly into the same reaction vessel to yield the final product. One-pot Wittig reactions are feasible under conditions where the ylide formation and the subsequent reaction with the carbonyl compound can occur concurrently. commonorganicchemistry.com
Another potential one-pot strategy could be a tandem reaction involving a cross-coupling step to form a precursor that then undergoes olefination. While specific literature for a one-pot synthesis of this compound is not prevalent, the principles of one-pot reactions are widely applied in the synthesis of related heterocyclic and acrylic acid derivatives. nih.govrsc.org
The structure of this compound contains multiple reactive sites: the C-Br bond, several positions on the pyridine ring susceptible to C-H functionalization, and the acrylate moiety which can undergo conjugate addition. Chemo- and regioselective functionalization allows for the specific modification of one part of the molecule while leaving the others intact.
The bromine atom at the C2 position of the pyridine ring is a key functional handle for a variety of transformations. It is particularly well-suited for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the selective introduction of new carbon-carbon or carbon-heteroatom bonds at this position, demonstrating high chemoselectivity.
Furthermore, the pyridine ring itself can be functionalized regioselectively. Directed metalation, for instance, using reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), can achieve selective deprotonation at specific positions on the pyridine ring, which can then be trapped with various electrophiles. nih.gov A bromine–magnesium exchange is another powerful tool for the regioselective functionalization of bromopyridines. rsc.org This involves treating the bromopyridine with a Grignard reagent like iso-PrMgCl·LiCl to generate a pyridylmagnesium species, which can then react with electrophiles at the position of the original bromine atom. rsc.org This strategy allows for the selective modification at the C2 position, transforming the bromo-substituent into other functional groups.
Advanced chemo-enzymatic cascade reactions also present a modern approach to achieve regioselective C-H functionalization on aromatic rings to produce valuable acrylic acid building blocks. nih.gov
| Functionalization Site | Reaction Type | Potential Transformation | Selectivity |
| C2-Br Bond | Cross-Coupling (e.g., Suzuki, Heck) | Introduction of aryl, alkyl, or alkynyl groups | Chemoselective |
| C2-Br Bond | Br/Mg Exchange | Formation of a Grignard reagent for reaction with electrophiles | Regioselective |
| Pyridine Ring C-H | Directed ortho-Metalation | Introduction of functional groups adjacent to existing directors | Regioselective |
| Acrylate System | Michael Addition | 1,4-conjugate addition of nucleophiles | Chemoselective |
Spectroscopic Characterization and Structural Elucidation of Methyl 2e 3 2 Bromopyridin 3 Yl Prop 2 Enoate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For methyl (2E)-3-(2-bromopyridin-3-yl)prop-2-enoate, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would be employed for a comprehensive structural assignment.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, while the coupling constants (J) provide information about the spatial relationship between neighboring protons.
The vinylic protons of the prop-2-enoate moiety are expected to appear as doublets in the downfield region of the spectrum, typically between 6.0 and 8.0 ppm. The (2E) configuration of the double bond would result in a large coupling constant, typically in the range of 12-18 Hz, which is characteristic of a trans-alkene. The proton on the carbon adjacent to the pyridine (B92270) ring would likely be more deshielded and appear at a higher chemical shift compared to the proton adjacent to the ester group.
The protons of the 2-bromopyridin-3-yl ring are expected to resonate in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns would depend on the electronic effects of the bromo and prop-2-enoate substituents. The proton ortho to the nitrogen atom is expected to be the most deshielded.
The methyl protons of the ester group would appear as a sharp singlet in the upfield region of the spectrum, typically around 3.7-3.9 ppm, due to the shielding effect of the adjacent oxygen atom.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyridine-H | 7.20 - 8.60 | m | - |
| Vinylic-H (α to C=O) | 6.40 - 6.60 | d | 15.0 - 16.0 |
| Vinylic-H (β to C=O) | 7.60 - 7.80 | d | 15.0 - 16.0 |
| -OCH₃ | 3.70 - 3.90 | s | - |
Note: 'd' denotes a doublet, 's' a singlet, and 'm' a multiplet.
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal.
The carbonyl carbon of the ester group is expected to be the most deshielded carbon and would appear furthest downfield, typically in the range of 165-175 ppm. The vinylic carbons would resonate in the region of 110-150 ppm, with the carbon β to the carbonyl group appearing at a higher chemical shift than the α-carbon. The carbons of the pyridine ring would have chemical shifts in the aromatic region, generally between 120 and 155 ppm. The carbon bearing the bromine atom would be influenced by the heavy atom effect, which can sometimes lead to a slightly more upfield shift than might otherwise be expected. The methyl carbon of the ester group would be the most shielded carbon and would appear furthest upfield, typically around 50-55 ppm.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 166.0 - 168.0 |
| Pyridine-C | 120.0 - 155.0 |
| Vinylic-C (α to C=O) | 120.0 - 125.0 |
| Vinylic-C (β to C=O) | 140.0 - 145.0 |
| -OCH₃ | 51.0 - 53.0 |
Two-dimensional (2D) NMR techniques are invaluable for confirming the structural assignment of complex molecules by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, this would be crucial for confirming the connectivity of the vinylic protons and the coupling relationships between the protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons. This would allow for the unambiguous assignment of the protonated carbons in the molecule, such as the vinylic CH groups, the pyridine CH groups, and the methyl group.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound would display several characteristic absorption bands corresponding to its functional groups.
A strong absorption band is expected in the region of 1710-1730 cm⁻¹ due to the C=O stretching vibration of the α,β-unsaturated ester. The C=C stretching vibration of the alkene is expected to appear around 1630-1650 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring would likely give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-O stretching vibrations of the ester group would be observed in the 1100-1300 cm⁻¹ range. The C-H stretching vibrations of the vinylic and aromatic protons would appear above 3000 cm⁻¹, while the C-H stretching of the methyl group would be just below 3000 cm⁻¹. The C-Br stretching vibration is expected to be in the fingerprint region, typically below 700 cm⁻¹.
Predicted FT-IR Data:
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |
| C-H (Aromatic/Vinylic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 2960 |
| C=O (Ester) | 1710 - 1730 |
| C=C (Alkene) | 1630 - 1650 |
| C=N, C=C (Pyridine) | 1400 - 1600 |
| C-O (Ester) | 1100 - 1300 |
| C-Br | 500 - 700 |
Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is sensitive to polar functional groups with large dipole moment changes during vibration, Raman spectroscopy is more sensitive to non-polar functional groups and symmetric vibrations.
For this compound, the symmetric stretching vibration of the C=C double bond, which might be weak in the IR spectrum, is expected to show a strong signal in the Raman spectrum. The symmetric breathing modes of the pyridine ring are also typically strong in Raman spectra. The C-Br stretch may also be more readily observed in the Raman spectrum. This complementary information would aid in a more complete vibrational analysis and confirmation of the molecular structure.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For this compound, this analysis would confirm its molecular weight and provide insights into its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of a molecule. For this compound (C9H8BrNO2), HRMS would be expected to show an experimental mass that closely matches the calculated theoretical mass. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the 79Br and 81Br isotopes.
Table 1: Predicted HRMS Data for this compound (Note: This table is predictive and not based on experimental results.)
| Ion Formula | Calculated m/z ([M+H]+) for 79Br | Calculated m/z ([M+H]+) for 81Br |
| C9H979BrNO2 | 241.9811 | - |
| C9H981BrNO2 | - | 243.9790 |
Fragmentation Pathways and Structural Information
In mass spectrometry, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to elucidate the structure of the original molecule. For this compound, fragmentation would likely occur at the ester group and the bond connecting the pyridine ring to the propenoate chain. Potential fragmentation pathways for related structures often involve the loss of the methoxy (B1213986) group (-OCH3) or the entire ester group (-COOCH3). nih.gov The stability of the bromopyridinyl cation would also influence the observed fragmentation.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is a definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique would provide precise information on the molecular geometry, conformation, and intermolecular interactions of this compound in the solid state.
Determination of Molecular Geometry and Conformational Features
A crystallographic study of this compound would determine the precise bond lengths, bond angles, and torsion angles of the molecule. This would confirm the (E)-configuration of the double bond in the prop-2-enoate moiety. The planarity of the pyridine ring and the acrylate (B77674) system would also be established. The dihedral angle between the plane of the pyridine ring and the plane of the propenoate group is a key conformational feature that would be determined.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The way molecules are arranged in a crystal lattice is known as crystal packing. This arrangement is governed by intermolecular forces. For this compound, potential intermolecular interactions could include weak C—H···O and C—H···N hydrogen bonds. Furthermore, the presence of a bromine atom introduces the possibility of halogen bonding, where the bromine atom acts as an electrophilic region and interacts with a nucleophilic atom (like an oxygen or nitrogen) on an adjacent molecule. The analysis of these interactions is crucial for understanding the solid-state properties of the compound.
Computational and Theoretical Investigations of Methyl 2e 3 2 Bromopyridin 3 Yl Prop 2 Enoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These ab initio methods solve the Schrödinger equation to provide detailed information about molecular geometry and electronic properties.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For methyl (2E)-3-(2-bromopyridin-3-yl)prop-2-enoate, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.
The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. Once optimized, the calculation yields precise bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model.
Table 1: Hypothetical Optimized Geometrical Parameters (Note: This table is illustrative as specific research data is unavailable.)
| Parameter | Bond/Angle | Theoretical Value (DFT/B3LYP) | Experimental Value (XRD) |
|---|---|---|---|
| Bond Length (Å) | C=C | --- | --- |
| Bond Length (Å) | C-Br | --- | --- |
| Bond Length (Å) | C=O | --- | --- |
| Bond Angle (°) | C-C-C | --- | --- |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data
A significant application of quantum chemical calculations is the prediction of spectroscopic data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. These calculated shifts are often correlated with experimental values to confirm the molecular structure.
IR Spectroscopy: The vibrational frequencies corresponding to different functional groups in the molecule can be calculated. These theoretical frequencies help in the assignment of experimental IR and Raman spectral bands.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. This method calculates the energies of electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum.
A comparison between the predicted and experimental spectra serves as a rigorous test of the computational model's accuracy.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties.
A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index.
Table 2: Hypothetical Electronic Properties (Note: This table is illustrative as specific research data is unavailable.)
| Property | Value (eV) |
|---|---|
| HOMO Energy | --- |
| LUMO Energy | --- |
| HOMO-LUMO Gap (ΔE) | --- |
| Ionization Potential | --- |
| Electron Affinity | --- |
| Electronegativity (χ) | --- |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It is plotted on the molecule's electron density surface. Different colors represent different values of the electrostatic potential.
Typically, red regions indicate negative electrostatic potential and are associated with nucleophilic reactivity (electron-rich areas, prone to electrophilic attack). Blue regions indicate positive electrostatic potential and are associated with electrophilic reactivity (electron-poor areas, prone to nucleophilic attack). Green regions represent neutral potential. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the ester group and the nitrogen atom of the pyridine (B92270) ring, making them susceptible to electrophilic attack.
Intermolecular Interaction Analysis
Hirshfeld Surface Analysis and Quantitative Fingerprint Plots
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is constructed based on the electron distribution of the molecule. The surface is colored according to various properties, such as d_norm, which highlights contacts shorter than the van der Waals radii in red.
Table 3: Hypothetical Contributions of Intermolecular Contacts from Hirshfeld Analysis (Note: This table is illustrative as specific research data is unavailable.)
| Contact Type | Contribution (%) |
|---|---|
| H···H | --- |
| C···H / H···C | --- |
| O···H / H···O | --- |
| Br···H / H···Br | --- |
| N···H / H···N | --- |
Characterization of Non-Covalent Interactions (e.g., π-π Stacking, C-H···X Interactions)
Non-covalent interactions play a pivotal role in determining the supramolecular assembly, crystal packing, and interactions with biological targets. For this compound, several types of non-covalent interactions can be anticipated and characterized using computational methods.
The presence of the aromatic pyridine ring is a key factor for potential π-π stacking interactions. In similar aromatic and heteroaromatic systems, these interactions are fundamental in directing molecular packing in the solid state. For instance, studies on anthracene (B1667546) derivatives have shown that π-π interactions are crucial in their supramolecular assembly. smolecule.com While face-to-face π-π stacking can be influenced by steric hindrance, edge-to-face interactions often become significant. smolecule.com In the case of this compound, the pyridine ring could engage in π-π stacking with adjacent molecules, influencing its crystal structure.
C-H···X interactions , where X can be an electronegative atom like oxygen, nitrogen, or a halogen, are also expected to be significant. The molecule contains several hydrogen atoms on the pyridine ring and the acrylate (B77674) group that can act as donors, and the oxygen atoms of the carbonyl group, the nitrogen of the pyridine ring, and the bromine atom can act as acceptors.
Computational studies on related acrylate compounds have demonstrated the importance of C-H···O hydrogen bonds in forming dimers and other supramolecular structures. nih.govnih.gov For example, in the crystal structure of methyl (2Z)-2-bromomethyl-3-(3-chlorophenyl)prop-2-enoate, pairs of C-H···O hydrogen bonds lead to the formation of quasi-centrosymmetric dimers. nih.gov Similarly, C-H···N interactions have been observed to link molecules into chains in other nitrogen-containing heterocyclic compounds. nih.gov Given the structure of this compound, it is highly probable that a network of C-H···O, C-H···N, and potentially C-H···Br interactions stabilizes its crystal lattice.
The following table summarizes the potential non-covalent interactions involving this compound, based on its structural components and findings from related molecules.
| Interaction Type | Potential Donor | Potential Acceptor | Expected Role |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Crystal packing, supramolecular assembly |
| C-H···O | C-H bonds (pyridine, vinyl, methyl) | Carbonyl Oxygen | Dimer formation, chain formation |
| C-H···N | C-H bonds (pyridine, vinyl, methyl) | Pyridine Nitrogen | Chain formation, 3D architecture |
| C-H···Br | C-H bonds (pyridine, vinyl, methyl) | Bromine Atom | Stabilization of crystal packing |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating reaction mechanisms, providing insights into transition states, reaction pathways, and the energetics of chemical transformations. Although specific studies on this compound are not detailed in the provided search results, the methodologies applied to similar molecules can be discussed in the context of this compound.
Transition State Characterization and Reaction Pathway Analysis
The reactivity of this compound is largely dictated by the acrylate group, which can participate in various reactions such as cycloadditions and nucleophilic additions. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to map out the potential energy surface of a reaction.
For instance, in [3+2] cycloaddition reactions involving related compounds, computational studies have been used to determine the regioselectivity by analyzing the transition states. nih.gov The analysis of transition state geometries, bond lengths, and imaginary frequencies provides a detailed picture of the bond-forming and bond-breaking processes. For a hypothetical cycloaddition reaction involving this compound, computational modeling could identify the transition state structures, thereby predicting the most likely regioisomeric and stereoisomeric products. mdpi.com
Molecular Electron Density Theory (MEDT) is another powerful computational framework used to study reaction mechanisms. nih.gov By analyzing the electron density at various points along the reaction coordinate, MEDT can provide deep insights into the electronic nature of the transformation, distinguishing between polar, radical, or concerted pathways. For reactions involving this compound, MEDT could be used to understand the flow of electron density and the nature of the intermediates and transition states. nih.gov
Energetic Profiles of Key Transformations Involving the Compound
The energetic profile of a reaction, including the activation energies of transition states and the relative energies of intermediates and products, is crucial for understanding its feasibility and kinetics. Quantum chemical calculations can provide these energetic details.
For a given reaction involving this compound, the Gibbs free energy of activation (ΔG‡) and the reaction free energy (ΔGr) can be calculated. These parameters are essential for predicting reaction rates and equilibrium positions. For example, in the study of cycloaddition reactions, the calculated activation energies for different possible pathways can explain the observed regioselectivity. mdpi.com
The table below illustrates the type of data that would be generated from a computational study on a hypothetical reaction of this compound, based on methodologies reported for similar systems. mdpi.comisaac-scientific.com
| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State (TS) Energy (kcal/mol) | Product Energy (kcal/mol) | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔGr) (kcal/mol) |
| Pathway A (Hypothetical) | 0.0 | 25.0 | -15.0 | 25.0 | -15.0 |
| Pathway B (Hypothetical) | 0.0 | 30.0 | -12.0 | 30.0 | -12.0 |
Such an energetic profile would allow for the determination of the kinetically and thermodynamically favored reaction pathways. For example, in the hypothetical data above, Pathway A would be kinetically favored due to its lower activation energy.
Advanced Applications and Synthetic Utility of Methyl 2e 3 2 Bromopyridin 3 Yl Prop 2 Enoate
An Intermediate in the Grand Tapestry of Complex Organic Synthesis
The true power of methyl (2E)-3-(2-bromopyridin-3-yl)prop-2-enoate lies in its ability to serve as a linchpin in the assembly of intricate molecular architectures. Its strategic placement of functional groups allows for a variety of chemical transformations, making it a sought-after intermediate for synthetic chemists.
A Foundation for Nitrogen-Containing Heterocyclic Systems
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. This compound offers a convenient entry point to a range of these important scaffolds, including quinolines, indoles, and pyrrolidines. The presence of the 2-bromopyridine (B144113) moiety allows for intramolecular cyclization reactions, often catalyzed by transition metals, to construct fused ring systems. For instance, through carefully designed reaction sequences, the bromine atom can be displaced by a nucleophile, followed by cyclization onto the acrylate (B77674) portion or the pyridine (B92270) ring itself to forge the core structures of these heterocycles.
| Heterocyclic System | Synthetic Strategy |
| Quinolines | Intramolecular cyclization of derivatives formed via palladium-catalyzed coupling reactions at the bromine position. |
| Indoles | Palladium-catalyzed intramolecular cyclization of α-bromo-propionanilides can lead to 3-substituted 2-oxindoles, which are precursors to indoles. |
| Pyrrolidines | While direct synthesis from this specific precursor is not extensively documented, related β-aminoacrylates can undergo radical cyclization to form pyrrolidine (B122466) rings. |
A Precursor for the Scaffolds of Bioactive Molecules
The inherent structural features of this compound make it an attractive starting material for the synthesis of scaffolds found in a variety of bioactive molecules. Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, and the ability to construct diverse heterocyclic frameworks from this single precursor is of significant interest. The pyridine ring is a common motif in many drugs, and the acrylate tail can be readily modified to introduce additional pharmacophoric groups. This adaptability allows for the generation of libraries of compounds for high-throughput screening in drug discovery programs.
A Player in the Realm of Catalysis and Ligand Design
Beyond its role as a structural component, this compound also finds utility in the field of catalysis, both as a substrate for further transformations and as a potential precursor to sophisticated ligands.
A Substrate for Further Palladium-Catalyzed Reactions
The bromine atom on the pyridine ring is a prime handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents.
| Palladium-Catalyzed Reaction | Potential Application |
| Suzuki Coupling | Introduction of aryl or vinyl groups. |
| Sonogashira Coupling | Introduction of alkyne functionalities. scirp.orgnih.govresearchgate.netresearchgate.netchemrxiv.org |
| Heck Coupling | Formation of new carbon-carbon bonds with alkenes. researchgate.netresearchgate.net |
| Buchwald-Hartwig Amination | Formation of carbon-nitrogen bonds with various amines. nih.govwikipedia.orgchemspider.comresearchgate.netchemrxiv.org |
These transformations dramatically expand the molecular diversity that can be achieved from this starting material, enabling the synthesis of highly functionalized and complex target molecules.
A Potential Precursor for N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have revolutionized the field of organometallic catalysis, serving as highly effective ligands for a wide range of transition metals. The pyridine scaffold of this compound provides a foundation for the synthesis of pyridine-derived NHC ligands. unioviedo.esacs.orgdigitellinc.com The synthesis of such ligands often involves the quaternization of the pyridine nitrogen followed by deprotonation to generate the carbene. unioviedo.esrsc.org The resulting NHC ligands can then be coordinated to metals like palladium, ruthenium, or copper to generate catalysts with unique reactivity and stability.
Exploring New Frontiers: Materials Science Applications
While the primary applications of this compound have been in the realm of organic synthesis and catalysis, its structural features suggest potential for use in materials science. Pyridine-containing polymers and materials often exhibit interesting electronic and optical properties. accscience.commdpi.comresearchgate.netzendy.io The acrylate functionality allows for polymerization, potentially leading to the creation of novel polymers with tailored properties. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), sensors, or as functional coatings. The presence of the bromine atom also offers a site for post-polymerization modification, further expanding the potential to fine-tune the material's characteristics. researchgate.net
Precursor for Conjugated Polymer Systems
Polyketides and Other Carbon-Rich Architectures
No research has been published that documents the use of this compound as a precursor for the synthesis of polyketides or other specific carbon-rich architectures. The synthetic pathways to create conjugated polymers often involve cross-coupling reactions where the bromo- and acrylate functionalities could potentially participate, but specific studies initiating from this compound have not been reported.
Exploration in Optoelectronic and Aggregation-Induced Emission (AIE) Materials
There are no available studies on the optoelectronic properties of materials derived from this compound. Furthermore, no investigations into its potential for aggregation-induced emission (AIE) have been documented. While many pyridine-based fluorophores are known to exhibit AIE, this specific compound has not been explored in that context.
Investigation of Nonlinear Optical (NLO) Properties
Structure-Property Relationships Governing NLO Response
A detailed analysis of the structure-property relationships governing the nonlinear optical (NLO) response of this compound is not present in the current body of scientific work. Theoretical or experimental data, such as hyperpolarizability values, which are essential for understanding NLO properties, have not been reported for this molecule.
Intramolecular Charge Transfer Phenomena
The intramolecular charge transfer (ICT) characteristics of this compound have not been scientifically investigated or reported. Such studies are crucial for understanding the electronic behavior that underpins potential NLO and optoelectronic properties, but they have not been performed on this specific compound.
Future Perspectives and Research Directions
Development of Green Chemistry Approaches for Synthesis
The future synthesis of methyl (2E)-3-(2-bromopyridin-3-yl)prop-2-enoate and its derivatives is expected to be heavily influenced by the principles of green chemistry. The aim is to develop more sustainable and environmentally benign synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.
One promising avenue is the application of biocatalysis . rsc.orgukri.org The use of whole-cell biocatalysts or isolated enzymes could offer a simpler and more sustainable alternative to traditional multi-step organic synthesis protocols. rsc.org Research in this area could focus on identifying or engineering enzymes capable of catalyzing the key bond-forming reactions in the synthesis of this compound, potentially from biomass-derived precursors. ukri.org
Furthermore, the development of solvent-free or green solvent-based reaction conditions is a critical research direction. rsc.orgbohrium.com For instance, visible-light-driven photocatalytic radical polymerization has been successfully employed for the synthesis of solvent-free acrylic pressure-sensitive adhesives, a technology that could be adapted for the synthesis of pyridyl acrylates. rsc.org Additionally, exploring reactions in aqueous media, such as the Heck coupling of aryl bromides, could significantly reduce the environmental impact of the synthesis. nih.govmdpi.com
Exploration of Novel Reactivity and Functionalization Pathways
The structural features of this compound, namely the electron-deficient pyridine (B92270) ring, the reactive acrylate (B77674) system, and the versatile bromo substituent, open up numerous possibilities for exploring novel reactivity and functionalization.
A key area of future research will be late-stage functionalization . unimi.it This approach, which involves modifying a complex molecule in the final stages of a synthetic sequence, is highly valuable in medicinal chemistry and drug discovery. unimi.it For this compound, late-stage functionalization could involve targeting the C-H bonds of the pyridine ring to introduce new substituents and generate a library of analogues for biological screening.
Photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. nih.govmdpi.comresearchgate.netnih.gov This methodology could be applied to this compound to achieve novel functionalizations. For instance, photoredox-mediated reactions could be used to generate pyridinyl radicals, which can then participate in various coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov
The acrylate moiety of the molecule is a prime candidate for cycloaddition reactions . acsgcipr.orgnih.gov Exploring its reactivity in [3+2] and [4+2] cycloadditions with various dipoles and dienes could lead to the synthesis of complex heterocyclic systems with potential biological activity. The electron-deficient nature of the pyridyl acrylate system can influence the regioselectivity and stereoselectivity of these reactions. mdpi.com
Advanced Computational Modeling for Property Prediction
Advanced computational modeling will play a crucial role in accelerating the discovery and development of new applications for this compound and its derivatives. In silico methods can provide valuable insights into the physicochemical properties, reactivity, and biological activity of these compounds, thereby guiding experimental efforts.
Density Functional Theory (DFT) studies can be employed to investigate the electronic structure and reactivity of the molecule. mdpi.com Such studies can help in understanding the regioselectivity of various reactions and in predicting the impact of different substituents on the molecule's properties.
Molecular dynamics (MD) simulations can provide insights into the behavior of these molecules in biological systems. nih.govbiorxiv.orgmdpi.com By simulating the interactions of the compound with proteins or other biological macromolecules, MD can help in identifying potential biological targets and in understanding the mechanism of action at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models for the biological activity of a series of related compounds. researchgate.netnih.govnih.gov By correlating the structural features of the molecules with their observed activity, QSAR models can be used to design new derivatives with enhanced potency and selectivity. The following table illustrates the types of data that can be generated through these computational approaches.
| Computational Method | Predicted Property | Potential Application |
| Density Functional Theory (DFT) | Electronic properties (HOMO/LUMO energies), reaction energetics | Predicting reactivity and regioselectivity in chemical reactions |
| Molecular Dynamics (MD) | Binding affinity to biological targets, conformational changes | Drug discovery, understanding protein-ligand interactions |
| QSAR | Biological activity (e.g., IC50) | Designing new compounds with improved biological activity |
Expansion into Interdisciplinary Research Areas
The versatile structure of this compound makes it a valuable building block for a wide range of interdisciplinary research areas, including medicinal chemistry, materials science, and agrochemistry.
In medicinal chemistry , pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govmdpi.com The title compound can serve as a starting point for the synthesis of novel therapeutic agents. The bromo substituent can be readily modified through cross-coupling reactions to introduce a variety of functional groups, allowing for the systematic exploration of structure-activity relationships.
In materials science , pyridyl acrylates can be used as monomers for the synthesis of functional polymers . researchgate.netmdpi.comklinger-lab.de These polymers can have a wide range of applications, for example as cross-linkers for tunable hydrogels or as components of responsive materials. researchgate.net The pyridine moiety can be used to introduce specific properties into the polymer, such as metal coordination sites or pH-responsiveness.
In the field of agrochemistry , pyridine derivatives are widely used as herbicides, insecticides, and fungicides. nih.govsemanticscholar.orgresearchgate.netmdpi.com The unique substitution pattern of this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing methyl (2E)-3-(2-bromopyridin-3-yl)prop-2-enoate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via esterification of (2E)-3-(2-bromopyridin-3-yl)prop-2-enoic acid with methanol using sulfuric acid as a catalyst under reflux (similar to methods described for fluorophenyl analogs) . Optimization may involve adjusting molar ratios (e.g., excess methanol for complete conversion), temperature control (reflux vs. room temperature), and purification via column chromatography. Continuous flow processes, as noted in industrial analogs, could enhance scalability .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid side products like hydrolyzed acids or dimerized intermediates.
Q. How can the stereochemistry and purity of this compound be validated?
- Methodology :
- Stereochemistry : Confirm the (2E)-configuration using NOESY NMR or X-ray crystallography (e.g., SHELX programs for small-molecule refinement) .
- Purity : Use HPLC with UV detection (λ ~250–300 nm for conjugated systems) and compare retention times against synthetic standards. Mass spectrometry (ESI-MS) can verify molecular weight (expected: ~270–280 g/mol for C10H9BrNO2).
- Data Interpretation : Ensure NMR integrals match expected proton counts, and check for absence of unreacted starting materials (e.g., residual pyridine signals).
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Techniques :
- NMR : ¹H/¹³C NMR to assign aromatic protons (δ 7.5–8.5 ppm for bromopyridine) and ester groups (δ 3.7–3.9 ppm for OCH3).
- IR : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹).
- UV-Vis : Detect π→π* transitions in the conjugated system (λmax ~280–320 nm) .
Advanced Research Questions
Q. How do electronic effects of the 2-bromo substituent on pyridine influence reactivity in cross-coupling reactions?
- Methodology : The bromine atom acts as a directing group, facilitating Suzuki-Miyaura couplings (e.g., with arylboronic acids). Compare reaction rates and yields with chloro/fluoro analogs (see structural analogs in ) .
- Experimental Design :
- Use Pd(PPh3)4 or PdCl2(dppf) as catalysts in THF/H2O.
- Monitor substituent effects on regioselectivity via LC-MS and DFT calculations (e.g., NBO analysis to assess charge distribution) .
- Data Contradictions : If yields differ from computational predictions, evaluate steric hindrance from the pyridine ring or solvent polarity effects.
Q. What computational approaches are suitable for modeling the compound’s electronic structure and bioactivity?
- Methodology :
- DFT : Optimize geometry at B3LYP/6-31G* level to predict frontier orbitals (HOMO-LUMO gap) and electrostatic potential surfaces .
- Molecular Docking : Screen against biological targets (e.g., kinases) using AutoDock Vina, leveraging bromine’s halogen-bonding potential .
- Validation : Compare computational binding affinities with experimental IC50 values from enzyme inhibition assays.
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodology : Grow single crystals via slow evaporation (e.g., in ethyl acetate/hexane). Collect data using Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL .
- Key Parameters :
- Analyze torsion angles (C=C-O-C) to confirm planarity of the α,β-unsaturated ester.
- Identify π-π stacking interactions between pyridine and phenyl rings (if applicable) .
- Contradiction Analysis : Discrepancies between X-ray and DFT geometries may arise from crystal packing forces vs. gas-phase calculations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
